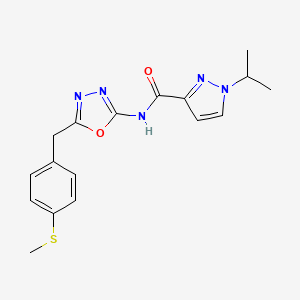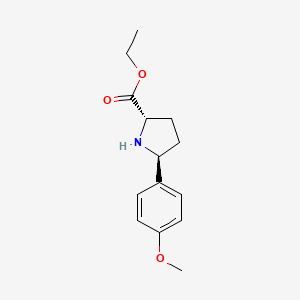
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate, also known as S-(+)-Carvone oxime, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is widely used in scientific research for its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to work by binding to the active site of enzymes and controlling the stereochemistry of the reaction. It is also thought to interact with various biological targets, including receptors and ion channels, leading to its diverse biological effects.
Biochemical and Physiological Effects:
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It is also known to have antioxidant and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate in scientific research. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It is also being studied for its potential use in the synthesis of novel compounds with biological activity. Additionally, its use as a chiral auxiliary in asymmetric synthesis is an area of ongoing research, with the aim of developing more efficient and selective reactions.
In conclusion, Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate is a valuable compound in scientific research, with a wide range of applications and potential future directions. Its unique properties and mechanisms of action make it a valuable tool for the synthesis of biologically active compounds and the study of various biological targets.
Synthesemethoden
The synthesis of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate involves the reaction of carvone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in ethanol at room temperature, and the product is obtained through simple workup procedures.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate has been extensively used in scientific research for its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it acts as a catalyst to control the stereochemistry of the reaction. It is also used in the synthesis of various biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
IUPAC Name |
ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-8-12(15-13)10-4-6-11(17-2)7-5-10/h4-7,12-13,15H,3,8-9H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNYUHGWPDTCC-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)

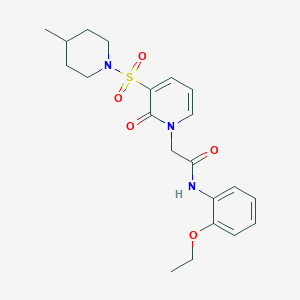
![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)
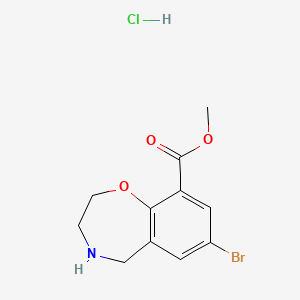
![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
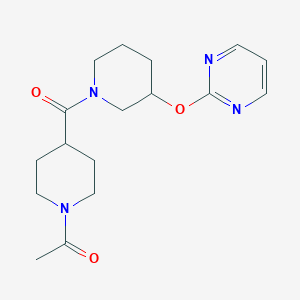
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
![spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one](/img/structure/B2570649.png)
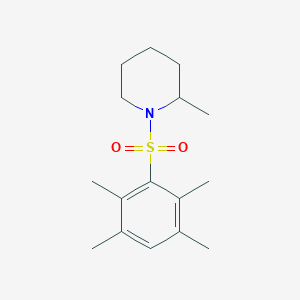

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2570655.png)
